REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]1[C:14](=[O:15])[CH2:13][CH2:12][CH:11]1[C:16]#[N:17])(=O)C.S(=O)(=O)(O)O.C([O-])(O)=O.[Na+]>CO>[OH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]1[C:14](=[O:15])[CH2:13][CH2:12][CH:11]1[C:16]#[N:17] |f:2.3|
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCCC1C(CCC1=O)C#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the oily residue was absorbed in acetic acid ester
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
|
Smiles
|
OCCCCCC1C(CCC1=O)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |